2,4,6-Tribromo-5-pentylbenzene-1,3-diol
Description
2,4,6-Tribromo-5-pentylbenzene-1,3-diol is a brominated derivative of 5-pentylbenzene-1,3-diol (olivetol), a resorcinol analog with a pentyl substituent at the 5-position. Olivetol (CAS synonyms: 5-pentylresorcinol, 1,3-dihydroxy-5-pentylbenzene) is a key precursor in cannabinoid synthesis and microbial studies .
Properties
IUPAC Name |
2,4,6-tribromo-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAOEHCFKQTLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=C1Br)O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-5-pentylbenzene-1,3-diol typically involves the bromination of a precursor compound. One common method is the bromination of 5-pentylresorcinol. The reaction is carried out by adding bromine to a solution of 5-pentylresorcinol in an organic solvent such as chloroform or dichloromethane. The reaction mixture is stirred at room temperature until the desired level of bromination is achieved. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and bromine concentration, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromo-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated benzene derivatives.
Substitution: Compounds with various functional groups replacing the bromine atoms.
Scientific Research Applications
2,4,6-Tribromo-5-pentylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share the benzene-1,3-diol core but differ in substituent type, position, and chain length:
Physicochemical Properties
- Molecular Weight and Polarity :
- Acidity: Bromine atoms (electron-withdrawing) lower pKa values compared to alkyl-substituted derivatives like olivetol, increasing phenolic proton acidity. Chlorinated analogs (e.g., 4-chlorobenzene-1,3-diol) show similar acid-strengthening effects .
Reactivity and Functional Utility
- Halogenated Derivatives :
- Alkyl Chain Effects :
- Longer chains (e.g., pentadecyl) enhance lipid solubility, favoring membrane interactions in antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
